Cathepsin G Inhibitor I: 80-Fold Potency Improvement Over the Beta-Ketophosphonic Acid Lead Compound
Cathepsin G Inhibitor I (analogue 7) demonstrates an 80-fold improvement in inhibitory potency relative to the parent beta-ketophosphonic acid lead compound (compound 1) from which it was derived [1]. The lead compound was identified through high-throughput screening and exhibited moderate CatG inhibition with an IC50 of 4.1 μM [1]. Through structure-based drug design guided by X-ray crystallography of the compound 1-CatG cocrystal (3.5 Å resolution), substituents were attached to the 3-position of the 2-naphthyl ring to extend into the hydrophobic S3 pocket of CatG, yielding analogue 7 (Cathepsin G Inhibitor I) with an IC50 of 53 nM [1].
| Evidence Dimension | Inhibitory potency (IC50) against human cathepsin G |
|---|---|
| Target Compound Data | IC50 = 53 nM |
| Comparator Or Baseline | Beta-ketophosphonic acid lead (compound 1): IC50 = 4.1 μM (4,100 nM) |
| Quantified Difference | 80-fold potency improvement (4,100 nM ÷ 53 nM ≈ 77.4-fold) |
| Conditions | Enzymatic inhibition assay; structural optimization guided by X-ray crystallography cocrystal structure (3.5 Å resolution) |
Why This Matters
This data demonstrates that Cathepsin G Inhibitor I is the optimized product of a rational drug design campaign, not an unoptimized screening hit; unoptimized beta-ketophosphonic acid analogs from the same chemical series would require ~80× higher concentration to achieve equivalent CatG inhibition.
- [1] Greco MN, Hawkins MJ, Powell ET, Almond HR Jr, Corcoran TW, de Garavilla L, Kauffman JA, Recacha R, Chattopadhyay D, Andrade-Gordon P, Maryanoff BE. Nonpeptide inhibitors of cathepsin G: optimization of a novel beta-ketophosphonic acid lead by structure-based drug design. J Am Chem Soc. 2002;124(15):3810-1. View Source
